REACTION_SMILES
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[CH3:12][CH2:13][N:14]([CH2:15][CH3:16])[CH2:17][CH3:18].[CH3:19][S:20]([Cl:21])(=[O:22])=[O:23].[CH3:27][CH2:28][O:29][CH2:30][CH3:31].[Cl:24][CH2:25][Cl:26].[F:1][c:2]1[c:3]([O:10][CH3:11])[c:4]([CH2:8][OH:9])[cH:5][cH:6][cH:7]1>>[F:1][c:2]1[c:3]([O:10][CH3:11])[c:4]([CH2:8][Cl:21])[cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1c(F)cccc1CO
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Name
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Type
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product
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Smiles
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COc1c(F)cccc1CCl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |